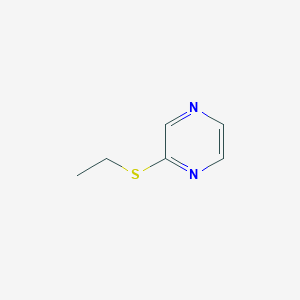
Pyrazine, (ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, (ethylthio)-: is an organic compound belonging to the class of heterocyclic aromatic compounds. It features a pyrazine ring substituted with an ethylthio group. Pyrazines are known for their distinct aromatic properties and are often found in various natural and synthetic products. The ethylthio substitution adds unique chemical and physical properties to the compound, making it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives, including Pyrazine, (ethylthio)-, typically involves the formation of the pyrazine ring followed by the introduction of the ethylthio group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroacetophenone with ammonia can form an amino ketone, which then undergoes condensation and oxidation to yield pyrazine . The ethylthio group can be introduced through nucleophilic substitution reactions using ethylthiol as a reagent.
Industrial Production Methods: Industrial production of pyrazine derivatives often employs greener and more efficient methods. One-pot synthesis approaches are favored for their simplicity and cost-effectiveness. These methods involve the direct formation of the pyrazine ring and subsequent functionalization in a single reaction vessel .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, (ethylthio)- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyrazine, (ethylthio)- is used as a building block in organic synthesis.
Biology and Medicine: In biological research, pyrazine derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. The ethylthio substitution can enhance the biological activity of these compounds .
Industry: Pyrazine, (ethylthio)- is used in the flavor and fragrance industry due to its distinct aroma. It is also employed in the production of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of Pyrazine, (ethylthio)- involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, enhancing the compound’s reactivity and binding affinity. In antimicrobial applications, it can disrupt microbial cell membranes or interfere with essential enzymes .
Comparison with Similar Compounds
Pyrazine: The parent compound without the ethylthio substitution.
2,3,5,6-Tetramethylpyrazine: A pyrazine derivative with four methyl groups.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.
Uniqueness: Pyrazine, (ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s reactivity and biological activity compared to other pyrazine derivatives .
Properties
CAS No. |
65032-06-6 |
|---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2-ethylsulfanylpyrazine |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-5-7-3-4-8-6/h3-5H,2H2,1H3 |
InChI Key |
XOBSTMSWRISSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


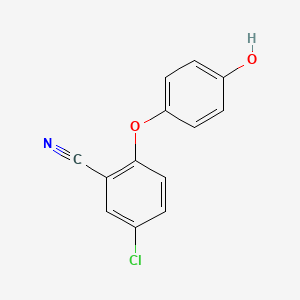

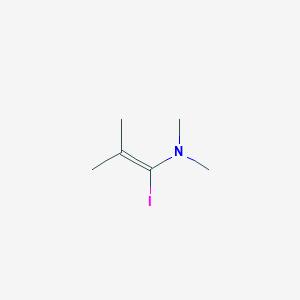


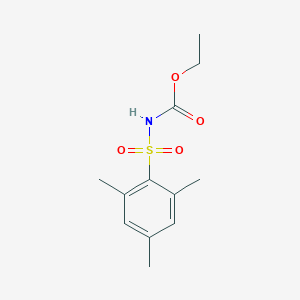

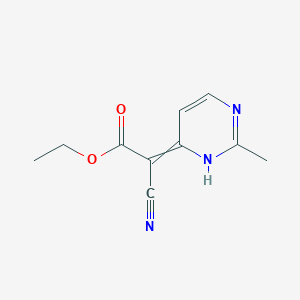
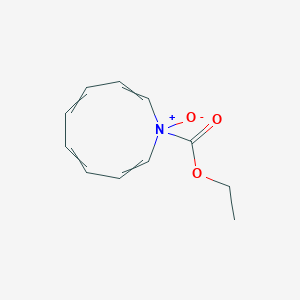
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
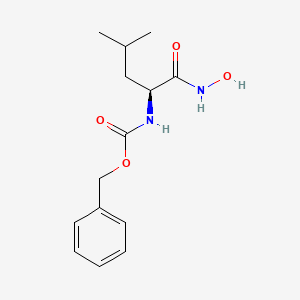

![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
